N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
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Properties
CAS No. |
421593-22-8 |
|---|---|
Molecular Formula |
C23H18FN3O3S |
Molecular Weight |
435.47 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31) |
InChI Key |
MYHUGNXGEZWOFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound's molecular formula is , indicating the presence of fluorine, methoxy, and quinazoline moieties which contribute to its biological activity. The structural characteristics suggest potential interactions with various biological targets.
This compound exhibits several mechanisms of action:
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's structure suggests potential inhibition of key signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Quinazoline derivatives have shown anti-inflammatory activity, making them candidates for treating inflammatory diseases. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine production and immune response activation .
- Antimicrobial Properties : Some studies have indicated that quinazoline derivatives possess antimicrobial activity against various pathogens. This property is essential for developing new antibiotics in an era of increasing antibiotic resistance .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 0.096 | |
| A549 (Lung Cancer) | 2.09 | ||
| Anti-inflammatory | In vitro models | Not specified | |
| Antimicrobial | Various pathogens | Not specified |
Case Studies
- Anticancer Efficacy : In a study evaluating a series of quinazoline derivatives, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 0.096 µM, highlighting the potential of related compounds to target cancer effectively .
- Inflammation Modulation : A recent investigation into novel quinazoline derivatives revealed their ability to inhibit pro-inflammatory cytokines in cellular models, suggesting their potential as therapeutic agents for conditions like rheumatoid arthritis or inflammatory bowel disease .
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of quinazoline intermediates and functionalization of the sulfanylidene group. Critical steps include:
- Condensation reactions under controlled temperatures (e.g., 60–80°C) to form the quinazoline core.
- Thiolation using sulfurizing agents like Lawesson’s reagent to introduce the sulfanylidene moiety.
- Purification via column chromatography or recrystallization to isolate the final product. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate structures .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- 1H/13C NMR spectroscopy : Essential for confirming the molecular structure, particularly the fluorophenyl and methoxyphenyl substituents.
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula.
- HPLC with UV detection : Assesses purity (>95% required for pharmacological studies).
- FT-IR spectroscopy : Identifies functional groups like the carbonyl (C=O) and sulfanylidene (C=S) groups .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar quinazoline derivatives exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP sites.
- Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways in cell-based assays. Initial screening should prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., sulfanylidene vs. thione)?
- Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) can unambiguously determine the tautomeric state by analyzing bond lengths (C–S vs. C=S) and electron density maps.
- Example: A C=S bond length of ~1.61 Å confirms the sulfanylidene form, while deviations suggest alternative tautomers .
Q. What strategies are effective for optimizing this compound’s bioactivity through structural modifications?
- Substituent tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding.
- Scaffold hopping : Integrate the quinazoline core into hybrid structures (e.g., fused with chromene or pyrimidine) to improve solubility and bioavailability.
- Docking simulations : Use AutoDock Vina to predict interactions with therapeutic targets (e.g., kinases) before synthesis .
Q. How can researchers address contradictions in biological assay results across different studies?
- Standardize assay protocols : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain discrepancies.
- Validate target engagement : Use surface plasmon resonance (SPR) to measure direct binding affinities, bypassing cell-based noise.
- Meta-analysis : Compare data from analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) to identify structure-activity trends .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | TLC (Hexane:EtOAc 3:1) | 65–70 |
| Thiolation | Lawesson’s reagent, THF, reflux | NMR (disappearance of C=O peak) | 50–55 |
Q. Table 2: Crystallographic Parameters for Structural Validation
| Software | Resolution (Å) | R-factor | Tautomer Confirmed |
|---|---|---|---|
| SHELXL | 0.85 | 0.042 | Sulfanylidene (C=S) |
| ORTEP-3 | 0.90 | 0.048 | Thione (C–S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
